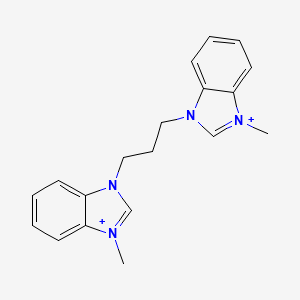
1,1'-propane-1,3-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two benzodiazolium units connected via a propyl chain, each substituted with a methyl group.
準備方法
The synthesis of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzodiazole Units: The initial step involves the synthesis of benzodiazole units through cyclization reactions of ortho-diamines with carboxylic acids or their derivatives.
Alkylation: The benzodiazole units are then alkylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl groups.
Linking via Propyl Chain: The final step involves the linking of two methylated benzodiazole units via a propyl chain. This can be achieved through nucleophilic substitution reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency.
化学反応の分析
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents such as halides or nucleophiles under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted or modified benzodiazole derivatives.
科学的研究の応用
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium can be compared with other similar compounds, such as:
1-Methyl-3-pentylimidazolium Bromide: This compound has a similar imidazolium structure but with a pentyl chain instead of a propyl chain.
1-Benzyl-3-methylimidazolium Bromide: This compound features a benzyl group instead of the propyl chain, leading to different chemical and biological properties.
1-Methyl-3-phenylpropylamine Hydrochloride: This compound has a similar methyl and propyl substitution but differs in the presence of an amine group instead of the benzodiazolium structure.
The uniqueness of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium lies in its dual benzodiazolium units and the specific propyl linkage, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C19H22N4+2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-methyl-3-[3-(3-methylbenzimidazol-3-ium-1-yl)propyl]benzimidazol-1-ium |
InChI |
InChI=1S/C19H22N4/c1-20-14-22(18-10-5-3-8-16(18)20)12-7-13-23-15-21(2)17-9-4-6-11-19(17)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3/q+2 |
InChIキー |
WDJQTURWFRLERK-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCN3C=[N+](C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)
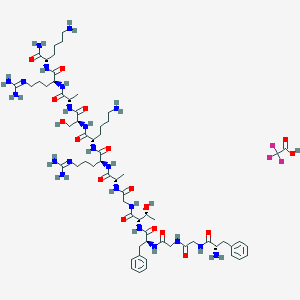
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
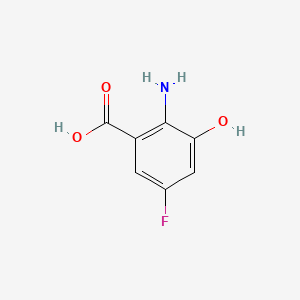
![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)
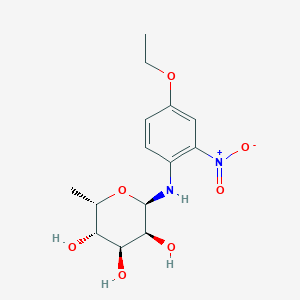
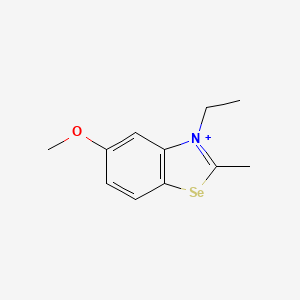
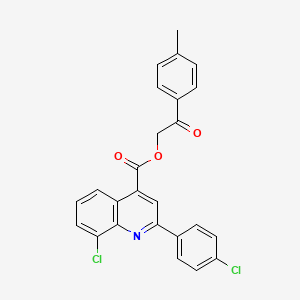
![N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)
![2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)

